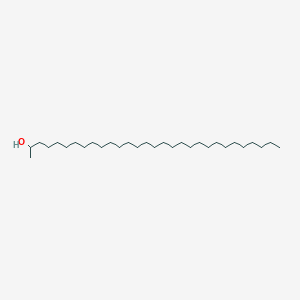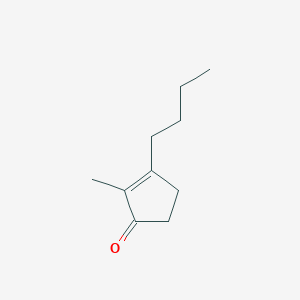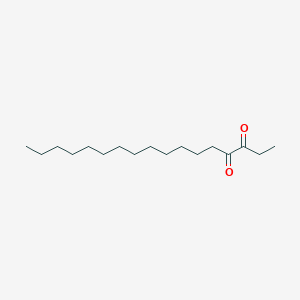
3,4-Heptadecanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Heptadecanedione is an organic compound with the molecular formula C17H32O2. It is a diketone, meaning it contains two keto groups (carbonyl groups) within its structure. This compound is part of a broader class of organic compounds known as diketones, which are characterized by the presence of two carbonyl groups separated by a single carbon atom. Diketones are known for their reactivity and are often used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Heptadecanedione can be achieved through several methods. One common approach involves the reaction of heptadecanoyl chloride with a suitable reagent to introduce the second keto group. For example, the reaction of heptadecanoyl chloride with a Grignard reagent, such as methylmagnesium bromide, followed by oxidation, can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions
3,4-Heptadecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the keto groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptadecanoic acid, while reduction may produce heptadecanol.
科学的研究の応用
3,4-Heptadecanedione has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Heptadecanedione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the two keto groups, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4-Heptadecanedione: Another diketone with similar structural features but different reactivity and applications.
1-Phenyl-1,3-octadecanedione: A diketone with an aromatic ring, which imparts different chemical properties and uses.
Uniqueness
3,4-Heptadecanedione is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, including organic synthesis, industrial applications, and scientific research.
特性
CAS番号 |
5452-62-0 |
|---|---|
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC名 |
heptadecane-3,4-dione |
InChI |
InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16(18)4-2/h3-15H2,1-2H3 |
InChIキー |
UOELRXDXUATFCT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



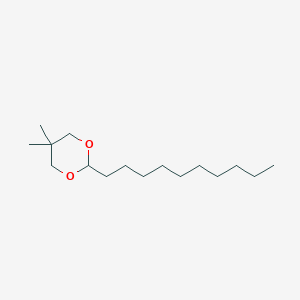

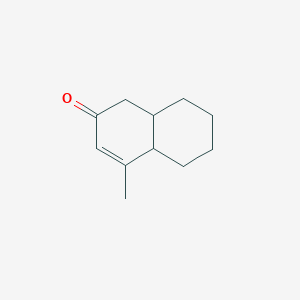
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
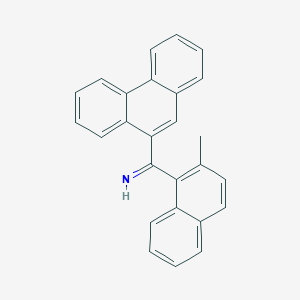
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)


